5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine is one of the components that contribute to the nutty, roasted aroma in the Parmigiano-Reggiano cheese.
5-Ethyl-2-methylpyridine, also known as 5-ethyl-a-picoline or aldehydecollidine, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 5-Ethyl-2-methylpyridine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 5-ethyl-2-methylpyridine is primarily located in the cytoplasm. 5-Ethyl-2-methylpyridine is a strong, earthy, and nutty tasting compound that can be found in a number of food items such as tea, alcoholic beverages, cocoa and cocoa products, and pulses. This makes 5-ethyl-2-methylpyridine a potential biomarker for the consumption of these food products.
2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 104-90-5
VCID: VC21193745
InChI: InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
SMILES: CCC1=CN=C(C=C1)C
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

5-Ethyl-2-methylpyridine

CAS No.: 104-90-5

Cat. No.: VC21193745

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methylpyridine - 104-90-5

Specification

Description 5-Ethyl-2-methylpyridine is one of the components that contribute to the nutty, roasted aroma in the Parmigiano-Reggiano cheese.
5-Ethyl-2-methylpyridine, also known as 5-ethyl-a-picoline or aldehydecollidine, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 5-Ethyl-2-methylpyridine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 5-ethyl-2-methylpyridine is primarily located in the cytoplasm. 5-Ethyl-2-methylpyridine is a strong, earthy, and nutty tasting compound that can be found in a number of food items such as tea, alcoholic beverages, cocoa and cocoa products, and pulses. This makes 5-ethyl-2-methylpyridine a potential biomarker for the consumption of these food products.
2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
CAS No. 104-90-5
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 5-ethyl-2-methylpyridine
Standard InChI InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
Standard InChI Key NTSLROIKFLNUIJ-UHFFFAOYSA-N
Impurities Picolines and other substituted pyridines are by-products
SMILES CCC1=CN=C(C=C1)C
Canonical SMILES CCC1=CN=C(C=C1)C
Boiling Point 352 °F at 760 mm Hg (USCG, 1999)
178.3 °C
177.8 °C @ 747 mm Hg
Colorform Colorless liquid
Flash Point 155 °F (USCG, 1999)
155 °F, 68 °C (OPEN CUP)
68 °C o.c.
Melting Point -94.5 °F (USCG, 1999)
-70.9 °C
-70.3 °C (freezing point)
-70.9°C
-70 °C

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